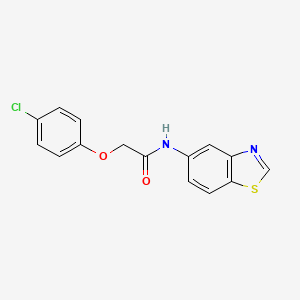

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide

Description

N-(1,3-Benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a 4-chlorophenoxy group via an acetamide bridge. Benzothiazoles are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOMLKJYYJSAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and a suitable acylating agent.

Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines.

Industry:

Pesticides: The compound can be used as an active ingredient in the formulation of pesticides due to its biological activity.

Dyes and Pigments: It can be used in the synthesis of dyes and pigments for textile and industrial applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

- Trifluoromethyl-Benzothiazole Acetamides (Patent Compounds) The European patent (EP3348550A1) describes N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide derivatives. These compounds differ in their phenyl substituents (e.g., methoxy, trimethoxy) but retain the benzothiazole-acetamide framework.

- 5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole This simpler benzothiazole lacks the acetamide linkage but shares the 4-substituted phenyl group. Its antimicrobial activity highlights the role of halogen and methoxy substituents in bioactivity, suggesting that the target compound’s 4-chlorophenoxy group may confer similar advantages .

Thiazole and Thiadiazole Derivatives

- Compound 3.1.3 (Thiazolidinone-Benzothiazole Hybrid) This hybrid molecule (2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide) demonstrated potent antitumor activity against cervical cancer cells (HeLa) . The addition of a thiazolidinone ring and methoxyphenyl group introduces hydrogen-bonding and π-stacking interactions absent in the target compound, possibly enhancing cytotoxicity.

- Spiro-Indole-Thiadiazole Acetamide () This structurally complex derivative includes a spiro-indole-thiadiazole system and a 4-chlorophenoxyethyl group. Its design targets acetylcholinesterase inhibition, illustrating how core heterocycle modifications (e.g., thiadiazole vs. benzothiazole) diversify biological applications .

Pyrazole and Triazole Acetamides

- 2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () The pyrazole core with a cyano substituent replaces the benzothiazole, reducing aromaticity but introducing dipole interactions. Such structural changes may alter solubility and target specificity .

- Triazole-Sulfanyl Acetamide () This compound (2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide) incorporates a triazole-thioether linkage. The butylphenyl group increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound’s chlorophenoxy group .

Simple Acetamides with Halogen Substituents

- 2-Chloro-N-(4-Trifluoromethylphenyl)acetamide ()

This minimally substituted acetamide lacks a heterocyclic core but shares the chloroacetamide moiety. Its simplicity underscores the critical role of the benzothiazole ring in the target compound for selective bioactivity .

Key Research Findings

- Substituent Effects: The 4-chlorophenoxy group enhances lipophilicity and bioactivity across analogs (e.g., antitumor activity in compound 3.1.3 ). Trifluoromethyl groups improve metabolic stability but may reduce solubility .

- Heterocycle Impact : Benzothiazole cores exhibit broader antimicrobial and antitumor activities compared to pyrazole or triazole analogs, likely due to enhanced aromatic interactions .

- Synthetic Efficiency : Yields for complex hybrids (e.g., 30% for cephalosporin derivative 18d ) suggest challenges in optimizing multi-step syntheses, a consideration for scaling the target compound.

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a benzothiazole moiety linked to a phenoxyacetamide structure. The compound's molecular formula is with a molecular weight of approximately 300.79 g/mol. Its structural features contribute to its biological activity, particularly in targeting cancer cells.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit a broad spectrum of anticancer activities. The specific compound this compound has shown promising results in various studies:

- In vitro Studies : The compound was tested against several human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. It exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies have reported that it activates caspase pathways leading to programmed cell death in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity:

- Viral Inhibition : Preliminary studies indicate that this compound can inhibit the replication of certain RNA viruses. It was effective against both positive-sense and negative-sense RNA viruses, suggesting a broad-spectrum antiviral potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Activity |

|---|---|

| Benzothiazole Ring | Enhances anticancer properties |

| Chlorophenoxy Group | Contributes to antiviral activity |

| Acetamide Linker | Facilitates interaction with biological targets |

Studies have shown that modifications in these structural components can lead to variations in potency and selectivity against different cancer types and viruses .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability (CC50 = 12 µM), with observed morphological changes indicative of apoptosis .

- Lung Cancer Study : Another study assessed the compound’s effect on A549 lung cancer cells, where it demonstrated an IC50 value of 14 µM and induced G0/G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

- Antiviral Efficacy : A recent investigation into the antiviral properties revealed that the compound inhibited viral replication in vitro by disrupting viral entry mechanisms, showcasing its potential for therapeutic applications against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.